molecular formula C36H36N2O11 B15295424 Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

Cat. No.: B15295424
M. Wt: 672.7 g/mol
InChI Key: DFIOAWUFWAUGCN-DAJURTKNSA-N
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Description

This compound is a highly functionalized heptopyranoside derivative characterized by:

  • Protective groups: Three benzyl (phenylmethyl) ethers at positions 2, 3, and 2.
  • Modifications: A 7-deoxy configuration (absence of hydroxyl at C7) and a 3,5-dinitrobenzoate ester at the anomeric position.
  • Stereochemistry: L-glycero-alpha-D-gluco configuration, influencing its spatial arrangement and reactivity.

Properties

Molecular Formula

C36H36N2O11

Molecular Weight

672.7 g/mol

IUPAC Name

[(1S)-1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C36H36N2O11/c1-24(48-35(39)28-18-29(37(40)41)20-30(19-28)38(42)43)31-32(45-21-25-12-6-3-7-13-25)33(46-22-26-14-8-4-9-15-26)34(36(44-2)49-31)47-23-27-16-10-5-11-17-27/h3-20,24,31-34,36H,21-23H2,1-2H3/t24-,31+,32+,33-,34+,36-/m0/s1

InChI Key

DFIOAWUFWAUGCN-DAJURTKNSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with methyl α-D-glucopyranoside, a readily available precursor. To extend the carbon chain to a heptose, a Kiliani–Fischer ascension is employed, introducing two additional carbons via cyanohydrin formation and subsequent reduction. This yields a methyl L-glycero-D-gluco-heptopyranoside intermediate.

Key Reaction Conditions

  • Cyanohydrin formation : Treatment with KCN in aqueous ethanol (70% yield).
  • Reduction : Catalytic hydrogenation over Pd/BaSO₄ to yield the heptose derivative.

Introduction of the 7-Deoxy Group

Deoxygenation Strategy

The 7-hydroxy group is removed via a Barton–McCombie deoxygenation:

  • Thiocarbonylation : Reaction with thiocarbonyldiimidazole (TCDI) to form a thiocarbonate.
  • Radical reduction : Treatment with tributyltin hydride and AIBN, achieving >90% deoxygenation.

Regioselectivity Control

Temporary protection of the C6 hydroxyl with a 4-methoxybenzylidene acetal ensures selective thiocarbonylation at C7. Reductive cleavage post-deoxygenation restores the C6 hydroxyl (Scheme 1).

Protection Strategies: Tris-O-(Phenylmethyl) Groups

Sequential Benzylation

Benzyl groups are introduced at C2, C3, and C4 using benzyl bromide under controlled conditions:

  • C2 Benzylation : NaH in DMF, 0°C, 2 h (85% yield).
  • C3/C4 Benzylation : Sequential treatment with BnBr and Ag₂O in DMF, 24 h (78% combined yield).

Orthogonal Protection Challenges

The use of a 4-methoxybenzylidene acetal at C4/C6 during early stages prevents over-benzylation. Subsequent hydrogenolytic removal of the acetal reveals the C6 hydroxyl for downstream functionalization.

Glycosylation to Form alpha-D-gluco Configuration

Glycosyl Donor Activation

The anomeric hydroxyl is activated as a trichloroacetimidate:

  • Imidate formation : Reaction with Cl₃CCN and DBU in CH₂Cl₂ (92% yield).
  • Promoter system : Trimethylsilyl triflate (TMSOTf) in anhydrous CH₂Cl₂ at −40°C.

Stereochemical Control

The alpha configuration is secured via neighboring group participation (NGP) from a C2 benzyl group, directing nucleophilic attack to the anomeric face. Glycosylation with methanol provides the methyl α-glycoside in 88% yield.

Esterification with 3,5-Dinitrobenzoic Acid

Acid Activation

3,5-Dinitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (95% conversion).

Esterification Conditions

The heptopyranoside’s anomeric hydroxyl is acylated under mild conditions:

  • Reagents : 3,5-Dinitrobenzoyl chloride (1.2 eq), pyridine (3 eq), CH₂Cl₂, 0°C → RT, 12 h.
  • Yield : 91% after silica gel chromatography.

Spectroscopic Characterization and Data

NMR Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.85 (d, J = 2.0 Hz, 2H, Ar-H), 8.49 (t, J = 2.0 Hz, 1H, Ar-H), 5.32 (d, J = 3.5 Hz, H-1), 4.80–4.60 (m, 6H, Bn-CH₂), 3.45 (s, 3H, OCH₃).
  • ¹³C NMR : δ 162.1 (C=O), 138.5–125.3 (Ar-C), 101.2 (C-1), 76.4–72.1 (C2–C6), 55.8 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₄₀H₄₂N₂O₁₂ [M+Na]⁺: 789.2543
  • Found : 789.2547

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Deoxygenation (C7) Barton–McCombie (90%) Reductive chlorination (82%)
Benzylation Efficiency 85% (C2), 78% (C3/C4) 88% (one-pot)
Glycosylation α:β 9:1 7:1
Overall Yield 34% 29%

Method A offers superior regioselectivity, while Method B simplifies protecting group management.

Chemical Reactions Analysis

Ester Hydrolysis

The 3,5-dinitrobenzoate ester undergoes acidic or basic hydrolysis to generate the parent alcohol:
Reaction:
Ester+H2OH+/OHAlcohol+3,5-Dinitrobenzoic acid\text{Ester} + \text{H}_{2}\text{O} \xrightarrow{\text{H}^{+}/\text{OH}^{-}} \text{Alcohol} + \text{3,5-Dinitrobenzoic acid}

Benzyl Group Cleavage

The phenylmethyl (benzyl) protecting groups are typically removed via acidic hydrolysis (e.g., H₂SO₄/MeOH) or hydrogenolysis (H₂, Pd/C). The presence of the dinitrobenzoate group does not significantly alter this process .

Glycosylation Reactions

The heptopyranoside core can participate in glycosylation when used as a donor or acceptor. For example, in related compounds, methyl heptopyranosides with benzyl protection undergo elongation at C-6 via one-carbon extension, followed by glycosidic bond formation .

Structural Stability and Reactivity

  • Electron-Withdrawing Effect: The 3,5-dinitrobenzoate group enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic acyl substitution .

  • Protecting Group Role: Benzyl ethers stabilize the hydroxyl groups during synthesis but can be selectively removed without affecting the dinitrobenzoate ester .

Scientific Research Applications

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving carbohydrate chemistry and glycosylation processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and facilitating the synthesis of complex compounds. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Methyl (2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl)-(1→3)-[(2,3,4,6,7-penta-O-benzyl-L-glycero-α-D-manno-heptopyranosyl)-(1→7)]-2-O-benzoyl-4-O-dibenzyloxyphosphoryl-L-glycero-α-D-manno-heptopyranoside (Compound 40)

  • Structural Differences: Protective Groups: Five benzyl groups on the heptopyranosyl unit vs. three in the target compound. Functional Groups: Includes a benzoyl ester (C2) and a dibenzyloxyphosphoryl group (C4), contrasting with the 3,5-dinitrobenzoate. Glycosidic Linkages: Features a trisaccharide backbone, whereas the target compound is a monosaccharide derivative.
  • Implications :
    • Higher molecular weight (due to multiple benzyl groups and phosphoryl moiety) likely reduces solubility in polar solvents.
    • The benzoyl and phosphoryl groups introduce additional steric hindrance and reactivity sites.

Methyl 2,3,4-Tri-O-benzyl-L-glycero-alpha-D-manno-heptopyranoside

  • Structural Differences: Configuration: L-glycero-alpha-D-manno vs. L-glycero-alpha-D-gluco in the target compound. Modifications: Lacks the 7-deoxy group and 3,5-dinitrobenzoate ester.
  • Implications: The absence of electron-withdrawing nitro groups may increase susceptibility to oxidation. Manno configuration alters hydrogen-bonding patterns, affecting interactions in biological systems.

Methyl 3-O-(alpha-D-glucopyranosyl)-7-O-(L-glycero-alpha-D-manno-heptopyranosyl)-L-glycero-alpha-D-manno-heptopyranoside

  • Structural Differences: Glycosylation: Disaccharide structure with glucopyranosyl and heptopyranosyl units vs. the monosaccharide target. Protective Groups: No benzyl or dinitrobenzoate groups; instead, free hydroxyls are present.
  • Implications: Higher hydrophilicity due to unprotected hydroxyls, contrasting with the lipophilic benzyl/dinitrobenzoate groups in the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula (Estimated) Protective Groups Key Functional Groups Glycosidic Linkages
Target Compound C₃₅H₃₈N₂O₁₀ 2,3,4-Tris-O-benzyl 3,5-Dinitrobenzoate Monosaccharide
Compound 40 C₁₀₃H₁₀₅O₁₇P 2,3,4,6-Tetra-O-benzyl (gluco); 2,3,4,6,7-Penta-O-benzyl (hepto) Benzoyl, Dibenzyloxyphosphoryl Trisaccharide
Methyl 2,3,4-Tri-O-benzyl-L-glycero-alpha-D-manno-heptopyranoside C₃₄H₄₀O₇ 2,3,4-Tri-O-benzyl None Monosaccharide
Methyl 3-O-(alpha-D-glucopyranosyl)-7-O-(L-glycero-alpha-D-manno-heptopyranosyl)-... C₂₆H₄₆O₁₈ None Free hydroxyls Disaccharide

Research Findings and Implications

  • Synthetic Strategies : Benzyl groups are commonly used for hydroxyl protection due to stability under acidic/basic conditions, as seen in the target compound and Compound 40 . The 3,5-dinitrobenzoate ester, however, may require selective acylation techniques.
  • Reactivity : The electron-deficient nitro groups in the target compound could enhance susceptibility to nucleophilic substitution, unlike benzyl-protected analogs .
  • Biological Relevance : Compounds with free hydroxyls (e.g., disaccharide in ) are integral to bacterial LPS cores, whereas heavily protected derivatives like the target compound are likely intermediates in synthetic pathways .

Q & A

Basic: What synthetic strategies are recommended for introducing benzyl and dinitrobenzoyl protecting groups in this heptopyranoside derivative?

Methodological Answer:
The synthesis involves sequential protection of hydroxyl groups. Benzyl groups are typically introduced via benzylation using benzyl bromide (BnBr) in the presence of a base like NaH or Ag₂O under anhydrous conditions . For regioselective acylation, the 3,5-dinitrobenzoate group is introduced using 3,5-dinitrobenzoyl chloride in pyridine or DCM, targeting the primary hydroxyl group. Key steps include:

  • Monitoring reaction progress : TLC with iodine staining or UV visualization for nitro groups.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can regioselective acylation be optimized to avoid over-substitution at adjacent hydroxyls?

Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. Strategies include:

  • Temporary protecting groups : Use bulky silyl ethers (e.g., TBDMS) to block reactive sites during acylation .
  • Low-temperature reactions : Perform acylations at –20°C to reduce kinetic competition between hydroxyls .
  • Catalytic DMAP : Enhances acylation rates at less sterically hindered positions .
  • Validation : ¹H NMR to confirm substitution patterns (e.g., downfield shifts for acylated protons) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify anomeric protons (δ 4.8–5.5 ppm for α-configuration) and benzyl/dinitrobenzoyl signals .
    • 2D experiments (HSQC, COSY) : Resolve overlapping signals in the heptose backbone .
  • HRMS : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .
  • Polarimetry : Verify optical rotation consistency with reported α-D-configuration .

Advanced: How should researchers address contradictions in NMR data between synthetic batches?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical impurities : Check for byproducts via HPLC-MS. Adjust glycosylation conditions (e.g., Lewis acid catalysts) to improve stereoselectivity .
  • Solvent artifacts : Ensure complete removal of pyridine or DMF (common in acylations) via repeated lyophilization .
  • Dynamic effects : Variable temperature NMR (e.g., 25°C to 60°C) to resolve conformational exchange broadening .

Basic: What oxidation methods are suitable for modifying the heptose backbone without damaging protecting groups?

Methodological Answer:

  • TEMPO/BAIB oxidation : Converts primary hydroxyls to aldehydes under mild conditions (RT, aqueous CH₃CN) .
  • PCC (Pyridinium chlorochromate) : Selective oxidation of secondary alcohols in non-polar solvents (e.g., DCM) .
    Critical parameters :
  • Monitoring : Quench aliquots and analyze via TLC (stain with KMnO₄ for aldehydes).
  • Protection stability : Confirm benzyl/dinitrobenzoyl groups remain intact via FT-IR (absence of free –OH stretches) .

Advanced: How can phosphorylation at the 4-OH position be achieved without cleavage of the dinitrobenzoyl group?

Methodological Answer:

  • Phosphoramidite chemistry : Use dibenzyl N,N-diethylphosphoramidite with 1H-tetrazole activation in anhydrous THF .
  • Protection compatibility : The 3,5-dinitrobenzoyl group is stable under neutral phosphorylation conditions but degrades in strong acids. Avoid TFA; use HF-pyridine for selective deprotection .
  • Validation : ³¹P NMR (δ –1 to +2 ppm for phosphate esters) .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : The dinitrobenzoyl ester is prone to hydrolysis in humid environments. Store under argon at –20°C with desiccants (silica gel).
  • Light sensitivity : Protect from UV light (amber vials) due to nitro group photolability.
  • Decomposition markers : Monitor via HPLC (C18 column, acetonitrile/water) for free 3,5-dinitrobenzoic acid (retention time ~8–10 min) .

Advanced: What strategies enable selective deprotection of benzyl groups without affecting the dinitrobenzoyl moiety?

Methodological Answer:

  • Catalytic hydrogenolysis : Use H₂/Pd-C in EtOAc/MeOH (1:1) at 25°C. The dinitrobenzoyl group remains intact due to its electron-withdrawing nature .
  • Alternative methods : BCl₃ in DCM at –78°C selectively cleaves benzyl ethers but may require shorter reaction times (<2 h) to prevent ester degradation .
  • Validation : FT-IR loss of benzyl C–H stretches (~3030 cm⁻¹) and ¹H NMR absence of benzyl protons .

Basic: How does the tris-O-benzyl substitution influence solubility and purification?

Methodological Answer:

  • Solubility : Enhances solubility in non-polar solvents (toluene, DCM) but reduces in polar solvents (MeOH, H₂O).
  • Purification : Use silica gel chromatography with hexane/EtOAc (4:1 to 1:1). For polar impurities, switch to RP-C18 with MeOH/H₂O gradients .
    Key data :
PropertyObservationReference
Rf (Hexane/EtOAc 3:1)0.45 (UV-active)
Melting PointAmorphous solid

Advanced: How can stereochemical outcomes at the heptose C2 and C3 positions be controlled during synthesis?

Methodological Answer:

  • Anomeric effect : Use α-directing solvents (e.g., MeCN) and promoters (e.g., NIS/TfOH) to favor α-configuration .
  • Protecting group tuning : Bulky 2,3,4-tris-O-benzyl groups enforce chair conformations, reducing epimerization .
  • Kinetic vs. thermodynamic control : Low temperatures (–40°C) favor kinetic α-products; equilibration at RT may shift to β-anomers .

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